(2S,3R,4E)-2-Amino-4-hepten-1,3-diol
Description
Contextualization within the Class of Sphingoid Bases and Amino Alcohols
Sphingoid bases are a diverse family of aliphatic amino alcohols that form the structural core of sphingolipids, a major class of lipids found in eukaryotic cell membranes. nih.govnih.gov The archetypal sphingoid base is sphingosine (B13886), an 18-carbon molecule with the chemical name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. nih.gov (2S,3R,4E)-2-Amino-4-hepten-1,3-diol can be considered a short-chain analog of sphingosine, possessing the same stereochemical configuration at its chiral centers and the same E-configuration of the double bond, but with a significantly shorter aliphatic tail.
These compounds are integral to the structure and function of cellular membranes and are precursors to a vast array of complex sphingolipids, including ceramides (B1148491), sphingomyelins, and glycosphingolipids. youtube.comyoutube.com The defining structural motifs of sphingoid bases are an amino group at the C-2 position, hydroxyl groups at C-1 and C-3, and a long hydrocarbon chain. nih.gov The length of this chain, the degree of saturation, and the presence of additional hydroxyl groups can vary, giving rise to a wide diversity of naturally occurring sphingoid bases. nih.gov
The table below provides a comparative overview of this compound and its more prevalent, longer-chain analog, sphingosine.
| Feature | This compound | Sphingosine ((2S,3R,4E)-2-Amino-4-octadecene-1,3-diol) |
| CAS Number | 1821714-97-9 clearsynth.com | 123-78-4 |
| Molecular Formula | C7H15NO2 | C18H37NO2 |
| Molecular Weight | 145.20 g/mol | 299.49 g/mol |
| Chain Length | 7 carbons | 18 carbons |
| Common Biological Role | Research Chemical clearsynth.com | Core component of sphingolipids, signaling molecule youtube.com |
Academic Relevance as a Research Probe and Model Compound
The academic relevance of sphingoid bases stems from their involvement in critical cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. youtube.com Alterations in sphingolipid metabolism are implicated in a range of pathologies, from neurodegenerative diseases to cancer and diabetes. nih.gov This has spurred the development and use of synthetic and naturally occurring sphingoid bases as research probes to dissect these complex biological pathways.
While direct research findings on this compound are not abundant in publicly accessible literature, its structural similarity to well-characterized sphingoid bases makes it a potentially valuable tool for several reasons:
Probing Enzyme Specificity: The shorter chain length of this compound can be utilized to investigate the substrate specificity of enzymes involved in sphingolipid metabolism, such as ceramide synthases. These enzymes acylate the amino group of sphingoid bases, and using a short-chain analog can help to define the geometric and physicochemical requirements of the enzyme's active site.
Investigating Membrane Dynamics: The incorporation of this short-chain sphingoid base into model membranes can provide insights into the role of the aliphatic tail length in membrane properties such as fluidity, domain formation, and lipid-protein interactions.
Serving as a Minimalist Model: Its simplified structure can serve as a minimalist model for studying the fundamental chemical and physical properties of the sphingoid backbone without the complexities introduced by a long alkyl chain.
The utility of various sphingoid base analogs as research probes is well-established. For instance, analogs with altered stereochemistry or isotopic labels have been synthesized to trace their metabolic fate and to study the biophysical properties of membranes. nih.gov Given this precedent, this compound represents an intriguing, albeit underexplored, molecule for advancing our understanding of sphingolipid biology.
The following table summarizes the key enzymes in the sphingolipid metabolic pathway that could be investigated using sphingoid base analogs like this compound.
| Enzyme | Function | Potential for Investigation with this compound |
| Serine Palmitoyltransferase (SPT) | Catalyzes the first committed step in sphingolipid biosynthesis. youtube.comgerli.com | Could potentially act as a modulator or provide insights into the binding pocket of the enzyme. |
| Ceramide Synthases (CerS) | N-acylate sphingoid bases to form ceramides. nih.gov | Can be used to determine the chain-length specificity of different CerS isoforms. |
| Sphingosine Kinases (SphK) | Phosphorylate sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). | The phosphorylation of this short-chain analog could be studied to understand the structural requirements for SphK activity. |
| Ceramidases (CDases) | Hydrolyze ceramides to release sphingoid bases and fatty acids. nih.gov | The reverse reaction, the condensation of a fatty acid with this compound, could be explored. |
Properties
Molecular Formula |
C₇H₁₅NO₂ |
|---|---|
Molecular Weight |
145.2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol
Stereoselective Chemical Synthesis Strategies
Chemical synthesis provides robust and scalable routes to complex molecules like (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. These strategies rely on the sequential and controlled introduction of chiral centers and functional groups using a variety of modern organic reactions.
The vicinal amino diol (or amino alcohol) motif is a prevalent feature in many bioactive molecules, and numerous methods for its enantioselective synthesis have been developed. acs.orgacs.orgrsc.org The key challenge is to control the stereochemistry at two adjacent carbons, C2 and C3.
Common strategies include:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiopure starting materials, such as amino acids or carbohydrates. For instance, Garner's aldehyde, derived from D-serine, serves as a versatile starting point for constructing the (2S,3R) stereochemistry. elsevierpure.com
Asymmetric Aminohydroxylation: Sharpless asymmetric aminohydroxylation can introduce both the amino and hydroxyl groups across a double bond in a single, highly stereocontrolled step. The choice of chiral ligand dictates the facial selectivity of the addition to the alkene.
Substrate-Controlled Reactions: In this method, a pre-existing stereocenter in the substrate directs the stereochemical outcome of subsequent reactions. For example, the reduction of an α-amino ketone can be directed by the chirality at the α-carbon to yield the desired alcohol configuration.
Catalytic Asymmetric Reductive Coupling: Modern catalytic methods, such as nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, offer a convergent route to vicinal amino alcohol derivatives with high enantioselectivity. acs.orgnih.gov
These approaches often involve multiple steps of protection, functional group manipulation, and deprotection to achieve the final target structure.
Establishing the E-configuration of the C4-C5 double bond is critical for the synthesis of the target compound. The stereochemical outcome of olefination reactions is often influenced by steric and electronic factors, and several methods provide high selectivity for the E-isomer.
Wittig-type Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming E-alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. The thermodynamic stability of the E-alkene product typically drives the reaction, resulting in high diastereoselectivity. In some total syntheses of sphingofungin analogues, an initial Wittig reaction produced a mixture of E and Z isomers, which was subsequently isomerized to the desired E-isomer. oup.com
Cross-Metathesis: Olefin metathesis, particularly cross-metathesis using ruthenium-based catalysts (e.g., Grubbs' catalysts), has become a key strategy in complex molecule synthesis. In a modular synthesis of sphingofungins, a cross-metathesis reaction was employed to couple the amino diol-containing fragment with a side-chain fragment, directly forming the required E-alkene bond. nih.govresearchgate.net
Stereospecific Dehydration in Polyketide Synthesis: In biological systems, polyketide synthases (PKS) achieve stereospecific dehydration. nih.gov A dehydratase (DH) domain catalyzes the elimination of a hydroxyl group. The stereochemistry of the resulting double bond (cis or trans) is determined by the configuration of the β-hydroxyl group precursor, which is installed by a preceding ketoreductase (KR) domain. nih.govacs.org This biological principle inspires chemical strategies where the stereochemistry at C3 is used to direct the formation of the E-double bond at C4.
The total synthesis of this compound is often embedded within the synthesis of larger sphingofungin natural products. nih.govoup.com A notable approach involves a modular strategy that combines key fragments late in the synthesis. One such route to Sphingofungin C, which contains the target amino diol head group, highlights this efficiency. nih.govresearchgate.net The synthesis started from commercially available protected tartaric acid and achieved the final product in eight steps. nih.gov A pivotal step was a decarboxylative cross-coupling of a chiral sulfinyl imine with a tartaric acid derivative to create the core structure with four consecutive stereocenters. nih.govresearchgate.net
| Intermediate Type | Description | Key Reactions for Formation |
|---|---|---|
| Weinreb Amide | A literature-known precursor derived from protected tartaric acid, serving as a chiral building block. | Standard amide formation. |
| Chiral Sulfinyl Imine | A key coupling partner used to install the amino group with stereocontrol. | Condensation of an aldehyde with a chiral sulfinamide. |
| Coupled Core Motif | The product of the key coupling step, containing the four stereocenters of the sphingofungin core. | Decarboxylative cross-coupling. |
| Metathesis Precursor | The core motif after functional group manipulation, ready for side-chain installation. | Protection/deprotection and oxidation steps. |
| Final Coupled Product | The full carbon skeleton of the sphingofungin, formed by joining the core and side-chain. | Olefin cross-metathesis. |
Chemoenzymatic and Biocatalytic Synthesis
Biocatalysis offers an increasingly powerful alternative to traditional chemical synthesis, providing reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions. nih.gov For the synthesis of chiral amino alcohols, enzyme-based methods can significantly streamline reaction sequences.
Enzymatic cascade reactions, where multiple enzymatic steps are performed sequentially in a single reaction vessel ("one-pot"), are highly efficient. nih.gov These cascades mimic natural metabolic pathways and can convert simple starting materials into complex products without the need to isolate intermediates. researchgate.netresearchgate.net For the synthesis of chiral amino alcohols, a cascade might involve:
Hydroxylation: A dioxygenase or other hydroxylating enzyme introduces one or more hydroxyl groups onto a substrate with high regio- and diastereoselectivity. jove.com
Amination: An aminotransferase or amine dehydrogenase introduces an amino group. Engineered amine dehydrogenases (AmDHs) are particularly useful as they can perform reductive amination of α-hydroxy ketones to give vicinal amino alcohols with excellent enantiomeric excess (>99% ee). acs.orgfrontiersin.orgnih.gov
Cofactor Recycling: Many of these enzymes require cofactors (e.g., NADH, PLP). A successful cascade often includes an additional enzyme system to regenerate the cofactor, allowing it to be used in catalytic amounts.
A well-established biocatalytic cascade for producing chiral amino alcohols combines the actions of a transketolase (TK) and a transaminase (TAm). nih.gov This two-step, one-pot process is highly effective for synthesizing vicinal amino alcohols from achiral substrates. nih.govresearchgate.net
Step 1: Transketolase (TK) Reaction: Transketolase catalyzes the asymmetric transfer of a two-carbon ketol unit from a donor substrate (like β-hydroxypyruvate) to an aldehyde acceptor. This C-C bond-forming reaction creates a chiral α-hydroxy ketone intermediate with a new stereocenter.
Step 2: Transaminase (TAm) Reaction: A stereoselective transaminase then converts the keto group of the intermediate into an amino group, using an amine donor like alanine (B10760859) or β-alanine. This step creates the second stereocenter, yielding the final chiral amino alcohol.
The combination of these two enzymes in a single E. coli host has been demonstrated to produce a single diastereoisomer of 2-amino-1,3,4-butanetriol from achiral starting materials. nih.gov This system offers high atom economy and stereoselectivity, making it an attractive green chemistry approach for the synthesis of complex amino alcohol structures. rsc.org
| Enzyme | Enzyme Class | Function in Cascade | Key Transformation |
|---|---|---|---|
| Transketolase (TK) | Transferase (EC 2.2.1.1) | Asymmetric carbon-carbon bond formation. | Aldehyde + Ketol Donor → Chiral α-Hydroxy Ketone |
| Transaminase (TAm) | Transferase (EC 2.6.1.-) | Stereoselective amination of the ketone. | α-Hydroxy Ketone + Amine Donor → Chiral Vicinal Amino Alcohol |
Palladium-Catalyzed Coupling Reactions in Lipid Backbone Construction
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex organic molecules, including the carbon backbone of sphingolipids and their analogs. While various coupling strategies exist, their application to the synthesis of sphingoid bases often involves the coupling of a chiral, amino-acid-derived fragment with a suitable alkenyl partner.
One notable approach involves a palladium-catalyzed, copper(I)-mediated coupling of a serine-derived thiophenyl ester with an (E)-alkenyl boronic acid. This methodology offers a convergent and efficient route to the sphingosine (B13886) backbone. In a synthesis of D-erythro-sphingosine, a thiophenyl ester of N-Boc-O-TBS-L-serine was coupled with (E)-1-pentadecenylboronic acid. emory.edu This reaction, a variation of the Liebeskind-Srogl coupling, proceeds under relatively mild conditions and with high retention of stereochemical integrity at the C2 position, which is critical for the synthesis of the desired (2S,3R) stereoisomer.
The key to the success of this transformation is the selection of the palladium catalyst and ligands, which can influence reaction efficiency and stereochemical outcome. While this specific example leads to a longer-chain sphingosine, the principle is directly applicable to the synthesis of this compound by employing the corresponding (E)-1-propenylboronic acid. The subsequent diastereoselective reduction of the resulting peptidyl ketone is a crucial step to establish the correct C3 stereocenter.
| Reaction | Catalyst/Reagents | Key Features | Reference |
| Palladium-catalyzed coupling of a serine-derived thiophenyl ester with an (E)-alkenyl boronic acid | Pd(PPh₃)₄, CuI, Cs₂CO₃ | High yield, racemization-free coupling, applicable to the synthesis of various sphingoid backbones. | emory.edu |
It is important to note that other palladium-catalyzed reactions, such as the Tsuji-Trost reaction, have been utilized in the synthesis of complex amino alcohols, although their direct application to the specific backbone of this compound is less commonly reported. rsc.orgwikipedia.org
Olefin Metathesis and Dihydroxylation Strategies
Olefin metathesis, particularly cross-metathesis, has become a cornerstone in the synthesis of sphingoid bases due to its efficiency in forming the C4-C5 double bond with high E-selectivity. mdpi.com This reaction typically involves the coupling of a chiral allylic amine or alcohol derivative with a terminal alkene, catalyzed by a ruthenium-based complex, such as a Grubbs catalyst. rsc.org
A common strategy commences with a protected L-serine derivative, which provides the C1-C3 fragment containing the correct stereochemistry at C2. This fragment, often in the form of an N-protected vinylglycinol derivative, undergoes a cross-metathesis reaction with a suitable alkene partner to construct the full carbon backbone. For the synthesis of this compound, the coupling partner would be 1-butene. The use of second-generation Grubbs or Hoveyda-Grubbs catalysts is often preferred due to their higher activity and broader functional group tolerance. nih.govwikipedia.org
Following the successful construction of the enone or diene intermediate via metathesis, the subsequent stereoselective dihydroxylation of an alkene is a critical step to install the vicinal diol functionality with the correct (3R) stereochemistry. The Sharpless Asymmetric Dihydroxylation (SAD) is a widely employed and highly reliable method for this transformation. emory.eduwikipedia.orgorganic-chemistry.org This reaction utilizes osmium tetroxide in catalytic amounts, a stoichiometric oxidant, and a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, often used in a pre-packaged mixture known as AD-mix-α or AD-mix-β) determines the stereochemical outcome of the reaction, allowing for the selective formation of the desired (2S,3R) diastereomer. harvard.edu
| Reaction Step | Catalyst/Reagents | Key Features | Reference(s) |
| Olefin Cross-Metathesis | Grubbs' Second Generation Catalyst | High E-selectivity in the formation of the C4-C5 double bond. | mdpi.com |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β (containing (DHQD)₂PHAL) | High diastereoselectivity for the formation of the (3R)-hydroxyl group. | wikipedia.orgorganic-chemistry.org |
The combination of olefin metathesis and Sharpless asymmetric dihydroxylation provides a powerful and modular approach for the stereocontrolled synthesis of this compound and a wide array of other sphingoid bases.
Biosynthetic Pathways and Metabolic Transformations of 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol
De Novo Biosynthesis Mechanisms in Biological Systems
There is currently no specific information available in the scientific literature regarding the de novo biosynthesis of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in any biological system.
Enzymatic Elucidation of Key Steps and Catalytic Components
The enzymes and catalytic steps involved in the potential biosynthesis of this compound have not been identified or characterized.
Intermediary Role in Sphingolipid Metabolism
A definitive role for this compound as an intermediary in sphingolipid metabolism has not been established. While it shares a structural resemblance to sphingoid bases, its direct participation in these pathways is not documented.
Catabolic Pathways and Molecular Fate
The catabolic pathways and the ultimate molecular fate of this compound are unknown.
Biological Roles and Molecular Mechanisms of 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol in Model Systems
Integration into Cellular Lipid Membranes and Dynamics
While direct studies on the membrane integration of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol are not available, the behavior of other short-chain sphingoid bases suggests it would readily incorporate into cellular membranes. The hydrophobic heptene tail would anchor the molecule within the lipid bilayer, while the polar head group, consisting of two hydroxyl groups and an amino group, would orient towards the aqueous environment.
The relatively short C7 chain of this compound would likely have distinct effects on membrane properties compared to the more common C18 sphingosine (B13886). Shorter acyl chains in sphingolipids generally lead to a decrease in the melting temperature of the lipid and can induce a greater degree of disorder in the membrane. nih.gov This can alter membrane fluidity and the formation of lipid microdomains, or rafts, which are critical for the organization of signaling complexes. uni-heidelberg.de The presence of the trans double bond at the C4-C5 position is a common feature in sphingoid bases and is known to influence the packing of these lipids within the membrane.
Table 1: Comparison of Sphingoid Base Chain Length and Potential Membrane Effects
| Sphingoid Base | Chain Length | Potential Effect on Membrane Properties |
| This compound | C7 | Increased membrane fluidity, potential disruption of ordered lipid domains. |
| Sphingosine | C18 | Promotes formation of ordered, gel-phase domains. |
| Dihydrosphingosine | C18 (saturated) | Similar to sphingosine, contributes to membrane stability. |
This table is illustrative and based on general principles of lipid biochemistry, as direct comparative studies involving this compound are not available.
Modulation of Intracellular Signaling Cascades
A key event in sphingolipid signaling is the phosphorylation of the primary hydroxyl group of a sphingoid base by sphingosine kinases (SphK1 and SphK2), producing a potent signaling molecule. nih.govfrontiersin.org It is plausible that this compound can serve as a substrate for these kinases, which are known to phosphorylate a variety of sphingosine analogs. nih.gov The product of this reaction would be this compound-1-phosphate.
This phosphorylated product would be an analog of sphingosine-1-phosphate (S1P), a critical lipid mediator that signals both intracellularly and through a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. frontiersin.org S1P is involved in a wide array of cellular processes, including cell survival, proliferation, migration, and inflammation. frontiersin.orgnih.gov Synthetic S1P analogs are known to be useful for studying and regulating S1P-mediated cellular responses. nih.gov The shorter chain length of the hypothetical this compound-1-phosphate might confer altered receptor binding affinity or specificity compared to endogenous S1P, potentially leading to distinct downstream signaling outcomes.
Sphingoid bases and their metabolites can directly and indirectly influence the activity of various protein kinases and phosphatases. For instance, some sphingosine analogs have been shown to inhibit protein kinase C (PKC). mdpi.com Furthermore, the balance between sphingosine and S1P levels can impact major signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Activation of S1P receptors can lead to the activation of the ERK/MAPK pathway, which is often associated with cell proliferation and survival. elifesciences.orgnih.gov Conversely, some sphingoid bases have been reported to have inhibitory effects on MAPK signaling. nih.gov
While there is no direct evidence for the interaction of this compound with specific kinases or phosphatases, its structural similarity to other bioactive sphingolipids suggests it could modulate these signaling pathways.
Influence on Fundamental Cellular Processes in Non-Human Models
The role of sphingolipids in the regulation of apoptosis, or programmed cell death, is well-established. Generally, ceramide and sphingosine are considered pro-apoptotic, while S1P is anti-apoptotic. nih.govnih.gov Exogenous administration of short-chain, cell-permeable ceramide analogs is a common method to induce apoptosis in experimental settings. nih.gov
It is conceivable that this compound could also exhibit pro-apoptotic properties. Sphingoid bases can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), permeabilization of the mitochondrial outer membrane, and activation of caspase cascades. nih.govnih.gov Studies with other short-chain sphingoid bases have demonstrated their ability to induce apoptosis in various cell types. nih.gov
Table 2: Effects of Selected Sphingolipids on Apoptosis
| Compound | General Effect on Apoptosis | Potential Mechanism of Action |
| Ceramide (short-chain analogs) | Pro-apoptotic | Mitochondrial outer membrane permeabilization, ROS production. nih.gov |
| Sphingosine | Pro-apoptotic | Can be converted to ceramide, direct effects on cellular enzymes. mdpi.comnih.gov |
| Sphingosine-1-Phosphate (S1P) | Anti-apoptotic | Activation of pro-survival signaling pathways (e.g., PI3K/Akt). nih.gov |
| This compound | Hypothesized Pro-apoptotic | By analogy to other short-chain sphingoid bases. |
The balance between pro-apoptotic sphingolipids and pro-survival S1P is a critical determinant of cell fate, including proliferation and differentiation. nih.gov S1P, through its receptors, can stimulate cell proliferation in various cell types, including endothelial progenitor cells. nih.gov The signaling pathways engaged by S1P that lead to proliferation often involve the activation of the PI3K/Akt and ERK/MAPK pathways. nih.govfudan.edu.cn
Conversely, an accumulation of ceramide or sphingosine can lead to cell cycle arrest and inhibit proliferation. nih.gov The potential for this compound to be phosphorylated into an S1P analog suggests it could indirectly promote proliferation. However, as a sphingoid base itself, it might also have anti-proliferative effects, similar to sphingosine. mdpi.com
Sphingolipids also play a role in cellular differentiation. For example, ceramide has been implicated in the differentiation of hematopoietic cells. nih.gov The specific effects of this compound on differentiation would likely be cell-type specific and depend on the metabolic context, particularly the relative activities of sphingosine kinases and ceramidases.
An article on the biological roles and molecular mechanisms of This compound cannot be generated as requested. Extensive searches have not yielded specific research findings on this particular chemical compound in the context of lipid homeostasis regulation or its contribution to biological phenomena such as muscle degeneration in Drosophila.
The provided search results pertain to structurally similar but distinct molecules, such as sphingosine ((2S,3R,4E)-2-Amino-4-octadecene-1,3-diol) and (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol. Adhering to the strict instruction to focus solely on this compound, it is not possible to create a scientifically accurate article based on the available information.
Therefore, the sections on its role in lipid homeostasis and contributions to biological phenomena in specific organisms cannot be completed.
Structure Activity Relationship Sar Studies of 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol and Its Analogues
Impact of Stereochemical Variations on Biological Activity
The precise three-dimensional arrangement of atoms in sphingolipid analogues is paramount to their biological function. The natural stereochemistry of sphingosine (B13886) and related compounds is typically the D-erythro (2S, 3R) configuration.
Research on ceramide analogues, which are N-acylated sphingoid bases, has demonstrated the critical nature of the stereochemistry at both the C-2 and C-3 positions for their biological effects. researchgate.netnih.gov Studies have shown that alterations to the stereochemistry at these carbons can significantly diminish or alter the biological activity of the molecule. researchgate.net For instance, changing the stereochemistry of ceramide at carbons 2 and 3 has been shown to reduce its effectiveness in promoting cholesterol efflux. researchgate.net
In an investigation into the role of stereochemistry in the permeability of model skin lipid membranes, it was found that inverting the configuration at C-3 of both sphingosine-based ceramides (B1148491) (CerNS) and dihydrosphingosine-based ceramides (CerNdS) led to a decrease in the orthorhombic packing of lipids and resulted in higher membrane permeability. nih.gov This suggests that the physiological D-erythro stereochemistry is essential for proper barrier function. nih.gov
| Stereochemical Variation | Observed Impact on Biological Activity of Analogues | Reference |
| Inversion of C-3 configuration in CerNS and CerNdS | Increased membrane permeability and decreased lipid mixing. | nih.gov |
| Alterations at C-2 and C-3 of ceramide | Reduced efficacy in promoting ABCA1-mediated cholesterol efflux. | researchgate.net |
These findings underscore the likely importance of the (2S,3R) configuration of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol for any potential biological activity. Deviations from this specific stereoisomeric form would be expected to lead to a significant loss of function.
Effects of Modifications at the Amino and Hydroxyl Groups
The amino and hydroxyl groups of sphingoid bases are key functional groups that participate in hydrogen bonding and other molecular interactions critical for their biological roles. Modifications to these groups in sphingolipid analogues have been a central theme in the development of therapeutic agents, particularly inhibitors of enzymes involved in sphingolipid metabolism like sphingosine kinases (SphK).
In the design of SphK inhibitors, the amino group is often a key pharmacophoric feature. For example, in naphthalene-based SphK2 inhibitors, a cationic guanidine (B92328) group, which can be considered an amino group analogue, forms a crucial hydrogen bond with an aspartate residue (Asp211) in the enzyme's binding pocket. nih.gov Similarly, the hydroxyl groups are also critical. Molecular docking studies have revealed that the internal hydroxyl group of some inhibitors forms a hydrogen bond with another aspartate residue (Asp178) in SphK1, an interaction that is also observed in the co-crystal structure of sphingosine with the enzyme. nih.gov The removal of a hydroxyl group on the pyrrolidine (B122466) ring of one inhibitor was found to act as a "molecular switch," inducing selectivity for SphK2 over SphK1. nih.gov
Furthermore, acylation of the amino group to form an amide, as is the case in ceramides, is a critical determinant of biological activity. Methylation of the amide functionality in ceramide was found to completely abolish its ability to stimulate cholesterol efflux, highlighting the necessity of the acylated amide for this specific function. researchgate.net
| Modification | Effect on Analogue Activity | Target/System Studied | Reference |
| Removal of a hydroxyl group | Induced selectivity for SphK2 over SphK1 | Sphingosine Kinase | nih.gov |
| Methylation of the amide nitrogen | Abolished stimulation of cholesterol efflux | ABCA1-mediated cholesterol efflux | researchgate.net |
| Introduction of a guanidine group | Formed key hydrogen bond with Asp211 | Sphingosine Kinase 2 | nih.gov |
Influence of Aliphatic Chain Length and Unsaturation Pattern
The length and degree of unsaturation of the aliphatic chain in sphingolipids and their analogues are significant determinants of their physical properties and biological functions.
Studies on the effect of acyl chain length in ceramides on cholesterol efflux have shown that while longer acyl chains still promoted this effect, they did so at higher effective concentrations. researchgate.net This suggests that the length of the aliphatic tail influences the molecule's partitioning into membranes and its interaction with target proteins. The length of the aliphatic side chain has also been shown to impact the photovoltaic properties of fullerene derivatives and the carrier mobility in organic semiconductors. rsc.orgrsc.org In a series of n-alkylene benzyl (B1604629) alcohols, the length of the aliphatic linker chain (even vs. odd number of carbons) was found to influence the molecular planarity and crystal packing, which in turn affected their melting points and electrochemical properties. mdpi.comresearchgate.net
The presence and position of double bonds in the aliphatic chain are also critical. For instance, the trans double bond at C4-C5 in sphingosine is a key structural feature. However, studies on ceramide analogues have shown that the presence or absence of this double bond (i.e., ceramide vs. dihydroceramide) does not affect its ability to stimulate cholesterol efflux. researchgate.net This was a surprising finding, as dihydroceramide (B1258172) is often used as a negative control in studies of ceramide-induced apoptosis. researchgate.net
| Parameter | Influence on Properties/Activity of Analogues | System/Model | Reference |
| Longer acyl chain in ceramides | Required higher concentrations to promote cholesterol efflux. | Cultured cells | researchgate.net |
| Increasing aliphatic side-chain length | Increased cytocompatibility of plasma-polymerized 2-oxazoline coatings. | Biomedical coatings | nih.gov |
| Even vs. odd number of carbons in linker | Affected molecular planarity, crystal packing, and melting points. | n-alkylene benzyl alcohols | mdpi.comresearchgate.net |
| Absence of C4-C5 double bond (dihydroceramide) | Did not affect the stimulation of cholesterol efflux. | Cultured cells | researchgate.net |
These findings suggest that for this compound, variations in the length of its seven-carbon chain and the presence and stereochemistry of the double bond at C4 would likely have a profound impact on its biological activity.
Rational Design of Mechanistic Probes and Tools
Due to the central role of sphingolipids in cellular processes, there has been significant interest in developing chemical probes to study their metabolism and function. These probes are often designed based on the structure of natural sphingolipids.
One common strategy involves the use of fluorescently labeled sphingolipid analogues, such as those containing the NBD (nitrobenzoxadiazole) group, to track their movement and metabolism within cells. nih.gov Another powerful approach is the use of "clickable" analogues, which contain an azide (B81097) or alkyne group. These probes can be introduced into cells and then covalently linked to a reporter molecule (e.g., a fluorophore) via a bioorthogonal chemical reaction. nih.govrsc.org For instance, a photoactivatable and clickable sphingosine analogue (PAC-sph) has been used to visualize sphingolipid metabolism and identify interacting proteins. nih.gov The synthesis of an azidosphinganine probe has also been reported, which allows for the metabolic labeling and detection of de novo sphingolipid synthesis. rsc.org
Inhibitors of sphingolipid metabolizing enzymes also serve as important mechanistic probes. The development of potent and selective inhibitors for enzymes like sphingosine kinases allows researchers to dissect the roles of specific parts of the sphingolipid signaling network. nih.govnih.gov
| Probe Type | Application | Example | Reference |
| Fluorescently labeled analogues | Tracking lipid metabolism and localization | C6-NBD-Ceramide | nih.gov |
| "Clickable" analogues | Visualizing metabolism and identifying protein interactions | Photoactivatable and clickable sphingosine (PAC-sph) | nih.gov |
| Azide-containing probes | Metabolic labeling of de novo synthesis | Azidosphinganine | rsc.org |
| Selective enzyme inhibitors | Dissecting signaling pathways | Sphingosine kinase inhibitors | nih.govnih.gov |
The scaffold of this compound could potentially be used as a starting point for the rational design of similar mechanistic probes to investigate sphingolipid-related biological processes.
Pharmacophore Elucidation for Targeted Molecular Interactions
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. This approach has been applied to the development of inhibitors for enzymes in the sphingolipid pathway, such as sphingosine kinases.
A pharmacophore model for sphingosine kinase inhibitors would typically include features corresponding to the key interaction points of the natural substrate, sphingosine. These features often include:
A cationic/hydrogen bond donor feature representing the protonated amino group.
Hydrogen bond donor and/or acceptor features for the hydroxyl groups.
A hydrophobic region corresponding to the long aliphatic chain.
For example, a pharmacophore model for naphthalene-based SphK2 inhibitors highlighted a cationic guanidine group forming a hydrogen bond and the importance of the "tail" region of the inhibitor for selectivity. nih.gov In another study on flexible and biomimetic analogues of a triple uptake inhibitor, pharmacophore modeling revealed key features including two aromatic features, two hydrophobic regions, and a cationic feature from the secondary nitrogen. researchgate.net
| Pharmacophoric Feature | Corresponding Structural Element in Sphingolipid Analogues | Importance | Reference |
| Cationic/Hydrogen Bond Donor | Protonated amino group | Interaction with acidic residues in the binding pocket. | nih.govresearchgate.net |
| Hydrogen Bond Donor/Acceptor | Hydroxyl groups | Anchoring the molecule in the binding site. | nih.gov |
| Hydrophobic Region | Aliphatic chain | Occupying a hydrophobic pocket in the target protein. | nih.govresearchgate.net |
| Aromatic Feature | Aromatic rings in some analogues | Pi-stacking or hydrophobic interactions. | researchgate.net |
These models provide a blueprint for the design of new, potent, and selective modulators of sphingolipid signaling. The structural features of this compound—the amino group, the two hydroxyl groups, and the unsaturated aliphatic chain—represent a basic pharmacophore that could be elaborated upon to design molecules with specific biological activities.
Advanced Analytical and Spectroscopic Methodologies for the Characterization of 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol
High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide exceptional mass accuracy, typically below 5 ppm, and high resolving power. mdpi.com This allows for the unambiguous determination of the elemental composition from the measured accurate mass of the molecular ion.
For this compound (C₇H₁₅NO₂), the expected exact mass can be calculated and compared against the experimentally observed mass to confirm its elemental formula with high confidence. In a typical workflow, the compound would be introduced into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI), which is well-suited for polar molecules. The high mass accuracy of HRMS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments provide detailed structural information through fragmentation analysis. By isolating the precursor ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The resulting product ions would correspond to the loss of specific functional groups (e.g., H₂O, NH₃) and cleavage of the carbon backbone, allowing for the verification of its connectivity and functional group arrangement. This detailed fragmentation data is critical for distinguishing it from structural isomers. Modern drug discovery and metabolite profiling heavily rely on such high-fidelity mass spectrometry data to rapidly identify and characterize new molecular entities and their metabolic products in complex biological matrices. mdpi.com
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a C₇H₁₅NO₂ Isomer
| Parameter | Expected Value for C₇H₁₅NO₂ | Illustrative Observed Value | Mass Accuracy (ppm) |
| Monoisotopic Mass | 145.11028 | 145.11015 | -0.9 |
| [M+H]⁺ Ion | 146.11756 | 146.11742 | -1.0 |
| [M+Na]⁺ Ion | 168.09967 | 168.09951 | -1.0 |
Note: This table is illustrative. Actual observed values may vary based on instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required to assign all proton and carbon signals and to determine the relative stereochemistry of the chiral centers.
The stereoselective synthesis of related 2-amino-1,3-diols has been reported, where the relative stereochemistry of newly formed compounds was determined using 2D NMR techniques. beilstein-journals.org, nih.gov For this compound, the key aspects to be determined are the syn or anti relationship between the C2-amino and C3-hydroxyl groups, and the E configuration of the C4-C5 double bond.
¹H NMR: The chemical shifts and coupling constants of the protons provide crucial information. The protons on the double bond (H4 and H5) are expected to show a large coupling constant (typically >15 Hz), which is characteristic of an E (trans) configuration. The coupling constant between H2 and H3 would be indicative of their relative orientation (syn or anti).
¹³C NMR: The number of signals confirms the number of unique carbon atoms. Specific chemical shifts for the carbons bearing the hydroxyl and amino groups, as well as the olefinic carbons, can be compared to established values for similar structures. For instance, methods for determining the stereochemistry of 1,3-diol acetonides based on ¹³C NMR correlations have been developed and could be adapted. acs.org
2D NMR:
COSY (Correlation Spectroscopy) establishes the proton-proton coupling network, connecting adjacent protons and confirming the carbon backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assigning quaternary carbons and piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity. For this compound, NOE correlations between H2 and H3, and between protons on the stereocenters and the adjacent olefinic protons, would be critical in confirming the assigned relative stereochemistry. beilstein-journals.org
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H1 | ~3.5-3.7 | dd | J(H1a,H1b) ≈ 11, J(H1a,H2) ≈ 4 |
| H2 | ~3.0-3.2 | m | J(H2,H3) ≈ 3-5 (syn) |
| H3 | ~4.0-4.2 | m | J(H3,H4) ≈ 6-7 |
| H4 | ~5.6-5.8 | dd | J(H4,H5) = 15.4 (trans) |
| H5 | ~5.4-5.6 | dt | J(H5,H6) ≈ 6-7 |
| H6 | ~2.0-2.2 | m | J(H6,H7) ≈ 7.5 |
| H7 | ~0.9-1.0 | t | - |
Note: These are predicted values based on analogous structures and may differ from experimental values.
Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices (e.g., LC-MS)
The quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is best achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range, making it the gold standard for bioanalytical studies. lcms.cz, thermofisher.com
Given the polar nature of the amino and diol functional groups, chromatographic retention on standard reversed-phase columns can be challenging. thermofisher.com Several strategies can be employed to achieve robust separation:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, providing good retention for polar analytes.
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for polar and charged molecules. thermofisher.com
Derivatization: While adding a step to sample preparation, derivatization with a non-polar agent can improve chromatographic retention and ionization efficiency. However, direct, underivatized analysis is often preferred for its simplicity and higher throughput. restek.com
A typical LC-MS/MS method for quantification involves protein precipitation from the biological sample, followed by injection onto the LC system. lcms.cz The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition for the analyte is monitored. This, along with the chromatographic retention time, provides a high degree of specificity. An isotopically labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound) is ideally used to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification. nih.gov
Table 3: Example LC-MS/MS Parameters for Quantification of a Polar Amino Compound
| Parameter | Condition |
| LC Column | HILIC or Mixed-Mode Column (e.g., Acclaim Trinity, Raptor Polar X) thermofisher.com, restek.com |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 18-minute gradient from high organic to high aqueous lcms.cz |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | e.g., m/z 146.1 -> 128.1 (Precursor -> Product Ion) |
| Internal Standard | Stable Isotope Labeled (SIL) version of the analyte |
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling strategies, particularly using stable isotopes like ¹³C, are powerful tools for performing metabolic flux analysis (MFA). creative-proteomics.com This technique allows researchers to trace the flow of atoms from a labeled substrate through metabolic pathways, providing quantitative insights into the rates (fluxes) of intracellular reactions. researchgate.net
If this compound is a metabolite, its biosynthetic pathway can be investigated by feeding cells or organisms a ¹³C-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled amino acid. creative-proteomics.com After a period of incubation, cellular metabolites are extracted and analyzed by MS or NMR to determine the extent and position of ¹³C incorporation into the target molecule and its metabolic neighbors.
The resulting mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) are then used in computational models to estimate the fluxes through the relevant metabolic pathways. nih.gov For example, if the backbone of this compound is derived from both glucose and an amino acid, feeding experiments with specifically labeled versions of these precursors can reveal the precise origin of each carbon atom in its structure. This approach is invaluable for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations. researchgate.net
Circular Dichroism Spectroscopy for Chiral Purity Assessment
Circular Dichroism (CD) spectroscopy is a crucial technique for assessing the chiral purity and confirming the absolute configuration of enantiomerically pure compounds like this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
Since this compound contains chiral centers, it will produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects). Its enantiomer, (2R,3S,4E)-2-Amino-4-hepten-1,3-diol, will produce a mirror-image spectrum of equal magnitude but opposite sign. This property allows for a highly sensitive assessment of enantiomeric purity; a sample contaminated with the opposite enantiomer will show a CD spectrum with a reduced amplitude compared to the pure enantiomer.
For amino alcohols that lack a strong intrinsic chromophore in the accessible UV-Vis range, in situ methods can be employed. These involve forming a complex between the amino alcohol and an achiral chromophoric host, such as a lanthanide complex or a polyacetylene derivative. acs.org, rsc.org The chirality of the amino alcohol induces a CD signal in the absorption bands of the achiral host. The sign and intensity of this induced circular dichroism (ICD) can be correlated to the absolute configuration of the amino alcohol, providing a powerful method for stereochemical assignment without the need for chemical derivatization. acs.org
Computational and Theoretical Investigations of 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol
Molecular Dynamics Simulations for Membrane Interactions and Conformational Landscape
Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the dynamic behavior of molecules over time. For a lipid-like molecule such as (2S,3R,4E)-2-amino-4-hepten-1,3-diol, MD simulations are particularly insightful for understanding its interactions with cell membranes and exploring its conformational flexibility.
Research Findings:
MD simulations of short-chain sphingolipids embedded in model lipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), reveal how these molecules orient themselves and affect membrane properties. Due to its amphiphilic nature, with a polar headgroup (amino and hydroxyl groups) and a short hydrophobic tail, this compound is expected to align at the membrane-water interface. The polar headgroup would likely form hydrogen bonds with the phosphate and glycerol moieties of surrounding phospholipids and with water molecules, while the heptene tail would be inserted into the hydrophobic core of the membrane.
Simulations can quantify the impact of short-chain sphingoid bases on membrane fluidity and thickness. While long-chain sphingolipids are known to increase membrane order and thickness, the effect of shorter-chain analogs like the C7 compound is less pronounced and can lead to localized disruptions in lipid packing. This can, in turn, influence membrane permeability.
The conformational landscape of this compound is also a key area of investigation. The flexibility of the heptene chain and the rotation around the C1-C2 and C2-C3 bonds allow the molecule to adopt various conformations. MD simulations can map these conformational states and determine their relative energies, providing insight into the most probable shapes of the molecule in different environments (e.g., in aqueous solution versus within a lipid bilayer).
Interactive Data Table: Representative MD Simulation Parameters for a Short-Chain Sphingoid Base in a DPPC Bilayer Note: As specific simulation data for this compound is not readily available in the literature, this table presents typical parameters used in simulations of similar short-chain sphingolipids.
| Parameter | Value/Description |
|---|---|
| System Composition | |
| Sphingoid Base | 1 molecule of this compound |
| Lipid Bilayer | 128 molecules of DPPC |
| Solvent | ~4000 water molecules (TIP3P model) |
| Ions | Na+ and Cl- to neutralize the system (e.g., 0.15 M) |
| Force Field | CHARMM36 or GROMOS54a7 |
| Simulation Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K (physiological) |
| Pressure | 1 bar |
| Simulation Time | 100-500 nanoseconds |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Order Parameters, Bilayer Thickness |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to study sphingoid bases.
Research Findings:
For this compound, quantum chemical calculations can be used to optimize its molecular geometry and determine key electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.
Electrostatic potential maps can be generated to identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms of the polar headgroup are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the amino and hydroxyl groups will be regions of positive potential.
Reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated to predict how the molecule will behave in chemical reactions. This information is crucial for understanding its metabolic fate and potential interactions with enzymatic active sites.
Interactive Data Table: Calculated Electronic Properties of a Model Short-Chain Amino Alcohol Note: This table presents representative data that would be obtained from DFT calculations on a molecule like this compound, based on studies of similar amino alcohols.
| Property | Representative Value | Significance |
|---|---|---|
| Geometric Parameters | ||
| C=C Bond Length | ~1.34 Å | Indicates a double bond |
| C-N Bond Length | ~1.47 Å | Typical single bond length |
| C-O Bond Length | ~1.43 Å | Typical single bond length |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | ~2.5 Debye | Measures the molecule's overall polarity |
Ligand-Receptor Docking Studies (if applicable to specific targets)
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity.
Research Findings:
While specific protein targets for this compound are not extensively characterized, docking studies can be performed with plausible receptors based on the known biology of other sphingolipids. Potential targets could include enzymes involved in sphingolipid metabolism, such as sphingosine (B13886) kinases or ceramide synthases, as well as other proteins that are modulated by lipids.
Docking simulations would involve placing this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would provide a predicted binding pose and a score that estimates the strength of the interaction. The binding pose would reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the heptene tail.
These studies can help to hypothesize a mechanism of action for this compound and can guide the design of derivatives with improved binding affinity or selectivity.
Interactive Data Table: Hypothetical Docking Results of this compound with a Kinase Active Site Note: This table is illustrative and represents the type of data generated from a docking study. The values are not from a specific published study on this compound.
| Parameter | Result | Interpretation |
|---|---|---|
| Target Protein | Sphingosine Kinase 1 (example) | An enzyme that phosphorylates sphingosine |
| Binding Site | ATP-binding pocket | A common target for kinase inhibitors |
| Docking Score | -7.5 kcal/mol | A measure of the predicted binding affinity |
| Key Interactions | ||
| Hydrogen Bond 1 | Amino group with Aspartic Acid residue | Strong electrostatic interaction |
| Hydrogen Bond 2 | 1-OH group with Serine residue | Stabilizing interaction |
| Hydrophobic Interactions | Heptene tail with Leucine and Valine residues | Anchors the non-polar part of the molecule |
In Silico Prediction of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, often through Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to establish these relationships.
Research Findings:
For this compound, in silico SAR studies would involve creating a dataset of structurally related compounds with known biological activities (e.g., inhibition of a particular enzyme or effect on cell viability). Then, a range of molecular descriptors (e.g., physicochemical properties, electronic properties, and structural features) would be calculated for each compound.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the biological activity. Such a model could take the form of an equation that predicts the activity of a new compound based on its calculated descriptors.
These models can reveal which structural features are most important for the desired activity. For instance, a QSAR study might show that the length of the alkyl chain, the presence of the double bond, and the stereochemistry of the hydroxyl and amino groups are critical for the biological effects of short-chain sphingoid bases. This knowledge is invaluable for the rational design of new, more potent, or selective analogs.
Interactive Data Table: Example of a 2D-QSAR Model for a Series of Bioactive Lipids Note: This table presents a generic format for a QSAR model and does not represent a specific model for this compound. | Model Equation | pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + 2.1 | | :--- | :--- | | Descriptor | Definition | | pIC50 | The negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity) | | logP | The logarithm of the octanol-water partition coefficient (a measure of lipophilicity) | | MW | Molecular Weight | | HBD | Number of Hydrogen Bond Donors | | Model Statistics | | | r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the data | | q² (cross-validated r²) | 0.75 | Indicates good predictive power of the model |
Emerging Research Frontiers and Future Directions for 2s,3r,4e 2 Amino 4 Hepten 1,3 Diol
Discovery of Novel Interacting Proteins and Enzymes
A crucial step in understanding the biological functions of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol is the identification of its interacting proteins and the enzymes responsible for its metabolism. While the core enzymatic machinery for sphingolipid metabolism is known, the specificities and regulatory mechanisms for short-chain species are still being unraveled.
Future research will likely focus on identifying novel protein binders that can recognize and transport short-chain sphingoid bases. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening can be employed to discover these interacting partners. The identification of such proteins will be critical to understanding how this compound is trafficked within the cell and how it exerts its biological effects.
The enzymes that metabolize this compound are also a key area of investigation. While it is known that serine palmitoyltransferase (SPT) is the rate-limiting enzyme in sphingolipid biosynthesis, the specific subunits and regulatory factors that dictate the production of short-chain sphingoid bases are of great interest. nih.gov Furthermore, the downstream enzymes, such as ceramide synthases and kinases, that may act on this specific compound need to be characterized to fully map its metabolic fate.
Table 1: Key Enzymes in Sphingolipid Metabolism and Potential Relevance to this compound
| Enzyme | General Function in Sphingolipid Metabolism | Potential Role for this compound |
| Serine Palmitoyltransferase (SPT) | Catalyzes the first committed step in de novo sphingolipid biosynthesis. nih.gov | The specific SPT subunits and isoforms involved in the synthesis of a C7 backbone are an area for future research. |
| 3-Ketodihydrosphingosine Reductase | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. | Its activity on a 3-keto-C7-sphinganine precursor would be a critical step in the biosynthesis of this compound. |
| Ceramide Synthases (CerS) | Acylates the sphingoid base to form ceramide. nih.gov | Determining which CerS isoforms can utilize a C7 sphingoid base as a substrate is essential to understanding its downstream metabolism. |
| Sphingosine (B13886) Kinases (SphK) | Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). | Investigating if this compound can be phosphorylated by SphK would open up new avenues for its role in signaling. |
| Sphingosine-1-Phosphate Lyase | Degrades S1P, leading to the exit of metabolites from the sphingolipid pathway. | If a phosphorylated form of this compound exists, its degradation by this lyase would be a key regulatory point. |
Elucidation of Unexplored Biological Pathways and Networks
Sphingolipids are known to be integral components of cellular membranes and key signaling molecules involved in a plethora of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov However, the specific roles of short-chain sphingoid bases like this compound are largely uncharted territory.
Future research will aim to elucidate the unique biological pathways and networks in which this compound participates. Given its short acyl chain, it may have distinct biophysical properties that influence membrane domains, such as lipid rafts, in novel ways. Its potential role as a signaling molecule, either directly or through its metabolites, could impact a variety of cellular functions. For instance, short-chain ceramides (B1148491) have been shown to have different biological activities compared to their long-chain counterparts. researchgate.net
Unraveling these pathways will require a combination of genetic and pharmacological approaches. The use of cell lines with genetic modifications in key enzymes of sphingolipid metabolism, coupled with treatment with this compound, will allow researchers to dissect its specific downstream effects.
Development of Advanced Bioanalytical Tools for In Situ Studies
A major challenge in studying specific lipid species is the ability to detect and quantify them within their native cellular environment. The development of advanced bioanalytical tools for in situ studies of this compound is therefore a critical research frontier.
Mass spectrometry imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, has emerged as a powerful technique for visualizing the spatial distribution of lipids in tissues and even single cells. nih.govacs.org High-resolution MSI can provide detailed maps of where this compound and its metabolites are located, offering clues to their sites of synthesis, storage, and action. nih.govacs.org
Furthermore, the development of novel molecular probes that specifically bind to this compound could enable its visualization using fluorescence microscopy. Such probes would allow for real-time tracking of the compound's dynamics within living cells, providing unprecedented insights into its cellular behavior.
Table 2: Advanced Bioanalytical Tools for the Study of this compound
| Technique | Principle | Application for this compound |
| MALDI-Mass Spectrometry Imaging (MALDI-MSI) | A soft ionization technique used to map the spatial distribution of molecules in a sample by analyzing the mass-to-charge ratio of ions generated from a matrix-coated sample. nih.govacs.org | In situ localization of this compound and its metabolites in tissues and cells, providing insights into its distribution in different cellular compartments and organelles. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of tandem mass spectrometry. nih.gov | Accurate quantification of this compound and its related species in biological samples, enabling the study of its metabolic flux and regulation. |
| Fluorescence Microscopy with Molecular Probes | The use of fluorescently labeled molecules that specifically bind to a target of interest, allowing for its visualization in living or fixed cells. | Development of specific probes would enable real-time imaging of the dynamic behavior of this compound, including its trafficking and interactions with other cellular components. |
Integration with Systems Biology and Lipidomics Approaches
The complexity of lipid metabolism and its extensive crosstalk with other cellular pathways necessitates a holistic, systems-level approach. The integration of data from lipidomics studies with other 'omics' data, such as genomics, transcriptomics, and proteomics, within a systems biology framework, holds immense promise for understanding the role of this compound. nih.gov
Lipidomics platforms based on high-resolution mass spectrometry can provide comprehensive profiles of the sphingolipidome, including the quantification of this compound and its related species. creative-proteomics.com By combining these lipidomic datasets with computational modeling, researchers can construct detailed models of sphingolipid metabolism and predict how perturbations, such as changes in the levels of this compound, affect the entire network.
These systems biology models can generate novel hypotheses about the function of this short-chain sphingoid base, which can then be tested experimentally. This iterative cycle of computational modeling and experimental validation will be crucial for deciphering the complex roles of this compound in health and disease.
Q & A
Q. How do researchers investigate sphingosine’s role in apoptosis and cell signaling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
